Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate
Description
Molecular Architecture and Stereochemical Configuration
The compound’s molecular formula, $$ \text{C}6\text{H}{19}\text{Na}2\text{O}{13}\text{P} $$, reflects its disodium salt formulation and tetrahydrate state. Its IUPAC name, disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate, precisely defines the stereochemistry and substitution pattern. The oxane ring adopts a $$ ^4\text{C}_1 $$ chair conformation, with equatorial orientations for the 3-, 4-, and 5-hydroxyl groups and an axial hydroxymethyl group at position 6 (Figure 1).
Stereochemical Features
The absolute configuration at each chiral center is defined as follows:
- C2 : $$ R $$-configuration (phosphate attachment site)
- C3 : $$ S $$-configuration (hydroxyl group)
- C4 : $$ R $$-configuration (hydroxyl group)
- C5 : $$ S $$-configuration (hydroxyl group)
This stereochemical arrangement is critical for stabilizing intramolecular hydrogen bonds between adjacent hydroxyl groups and the phosphate moiety. The disodium counterions neutralize the phosphate group’s negative charges, forming ionic interactions that further stabilize the structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{19}\text{Na}2\text{O}{13}\text{P} $$ |
| Molecular Weight | 376.16 g/mol |
| IUPAC Name | disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;tetrahydrate |
| SMILES | C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.O.O.[Na+].[Na+] |
| InChIKey | INXMOHFFQYLBED-UHFFFAOYSA-L |
Properties
IUPAC Name |
disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWBXYGZXXRX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate typically involves the phosphorylation of the corresponding sugar derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired phosphate ester. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and sodium hydroxide (NaOH). The reaction is usually conducted in an aqueous medium at a specific pH to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reagents, is essential to achieve high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biological processes. The compound may also act as a substrate for enzymes involved in metabolic pathways, influencing cellular functions and signaling .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₃Na₂O₉P
- Molecular Weight : 306.114 g/mol
- Structure : Comprises a glucose moiety phosphorylated at the 1-position, with two sodium counterions stabilizing the phosphate group .
Comparison with Structurally Similar Compounds
Uridine 5'-Diphosphoglucose Disodium Salt (UDP-Glucose)
- CAS : 28053-08-9
- Molecular Formula : C₁₅H₂₂N₂Na₂O₁₇P₂
- Molecular Weight : 610.25 g/mol
- Structure : Combines uridine (a pyrimidine nucleoside) with glucose-1-phosphate via a diphosphate bridge .
- Function: Serves as a glycosyl donor in glycogen synthesis and glycosylation pathways .
- Applications : Critical in studying glycoprotein biosynthesis and enzymatic transferases .
Key Differences :
- UDP-glucose contains a uridine nucleotide linked to glucose, enabling its role in nucleotide-sugar metabolism, whereas α-D-glucose-1-phosphate lacks the nucleotide component .
- The additional phosphate group in UDP-glucose increases its molecular weight and complexity compared to α-D-glucose-1-phosphate .
GDP-D-Mannose Disodium Salt
Key Differences :
- Contains a guanosine nucleotide instead of uridine, altering its metabolic pathway specificity .
- The mannose sugar moiety distinguishes its biological role from glucose-based compounds like α-D-glucose-1-phosphate .
UDP-α-D-Galactose Disodium Salt (UDP-Gal)
Key Differences :
- The galactose sugar unit differentiates its stereochemistry and enzymatic interactions from glucose derivatives .
Comparative Data Table
Biological Activity
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate is a complex organic compound with significant biological activity attributed to its structural features, including multiple hydroxyl groups and a phosphate moiety. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Molecular Formula: C6H13Na2O9P
Molecular Weight: Approximately 306.114 g/mol
The compound is characterized by a carbohydrate backbone with hydroxymethyl and trihydroxy groups that enhance its reactivity. The phosphate group plays a crucial role in biological interactions, making it a subject of interest in biochemical research.
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action:
- Enzyme Modulation: The compound can interact with various enzymes, influencing their activity and potentially altering metabolic pathways.
- Signal Transduction: It has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior.
- Complex Formation: The ability to form stable complexes through click chemistry allows for enhanced utility in drug design and molecular biology studies.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antioxidant Properties: It can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity: Studies have shown effectiveness against various pathogens, indicating potential use as an antimicrobial agent.
- Antitumor Effects: Preliminary studies suggest it may inhibit tumor growth through modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Activity Study:
- In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells. The compound showed a dose-dependent response with an IC50 value indicating effective scavenging activity.
-
Antimicrobial Efficacy:
- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), suggesting broad-spectrum antimicrobial potential.
-
Antitumor Potential:
- Research involving cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis through modulation of the NF-kB signaling pathway. This finding positions it as a candidate for further development in cancer therapeutics.
Synthesis and Industrial Applications
The synthesis of this compound typically involves:
- Phosphorylation Reactions: Using phosphoric acid or derivatives under controlled conditions to yield high-purity products.
- Purification Techniques: Advanced methods such as chromatography are employed to isolate the compound effectively.
In industrial applications, this compound is utilized in pharmaceuticals and biochemical research due to its reactivity and biological significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
